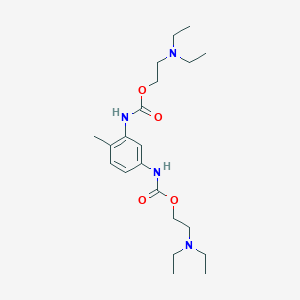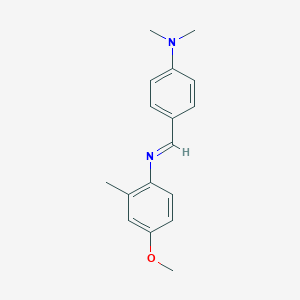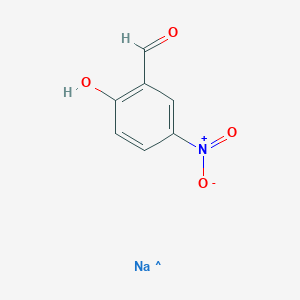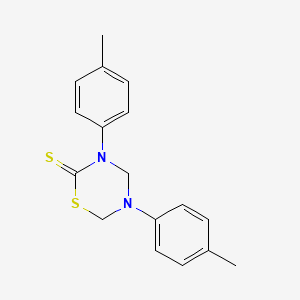
(4-Chloro-benzenesulfonyl)-((4-chloro-phenyl)-hydrazono)-acetic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-benzenesulfonyl)-((4-chloro-phenyl)-hydrazono)-acetic acid ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of chloro, sulfonyl, and hydrazono functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzenesulfonyl)-((4-chloro-phenyl)-hydrazono)-acetic acid ethyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-chloroaniline to form the corresponding sulfonamide. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-benzenesulfonyl)-((4-chloro-phenyl)-hydrazono)-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(4-Chloro-benzenesulfonyl)-((4-chloro-phenyl)-hydrazono)-acetic acid ethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Chloro-benzenesulfonyl)-((4-chloro-phenyl)-hydrazono)-acetic acid ethyl ester involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-benzenesulfonyl)-((4-chloro-phenyl)-hydrazono)-acetic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
(4-Chloro-benzenesulfonyl)-((4-chloro-phenyl)-hydrazono)-propionic acid ethyl ester: Similar structure but with a propionic acid group instead of an acetic acid group.
Uniqueness
(4-Chloro-benzenesulfonyl)-((4-chloro-phenyl)-hydrazono)-acetic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where its particular reactivity and biological activity are advantageous.
Properties
CAS No. |
5033-60-3 |
|---|---|
Molecular Formula |
C16H14Cl2N2O4S |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-chlorophenyl)hydrazinylidene]-2-(4-chlorophenyl)sulfonylacetate |
InChI |
InChI=1S/C16H14Cl2N2O4S/c1-2-24-16(21)15(20-19-13-7-3-11(17)4-8-13)25(22,23)14-9-5-12(18)6-10-14/h3-10,19H,2H2,1H3/b20-15+ |
InChI Key |
ZXKHBXPQXJFMSB-HMMYKYKNSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















